

# Introduction: Understanding Fluo-2 Potassium Salt as a High-Affinity Calcium Indicator

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## Compound of Interest

Compound Name: Fluo-2 (potassium salt)

Cat. No.: B10827346

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Fluo-2 is a high-affinity fluorescent indicator for measuring intracellular calcium ( $\text{Ca}^{2+}$ ), belonging to the same family as the widely-used Fluo-3 and Fluo-4 indicators.[1] It exhibits a significant increase in fluorescence intensity upon binding to  $\text{Ca}^{2+}$ , with excitation and emission maxima around 490 nm and 515 nm, respectively, making it compatible with standard FITC/GFP filter sets.[2][3] A key characteristic of Fluo-2 is its high affinity for calcium, with a dissociation constant ( $K_d$ ) of approximately 290 nM, which provides superior sensitivity for detecting lower concentrations of  $\text{Ca}^{2+}$  compared to some other Fluo analogues.[2][3][4]

This guide focuses specifically on the Fluo-2 potassium salt form. Unlike its acetoxymethyl (AM) ester counterpart, the potassium salt is a membrane-impermeant molecule.[3][5] This fundamental difference dictates its application. While Fluo-2 AM can passively diffuse across the cell membrane for loading, the potassium salt is designed for direct introduction into cells or for use in cell-free environments. Common delivery methods for the salt form include microinjection, electroporation, or inclusion in a whole-cell patch-pipette solution.[3][6][7] This direct loading avoids potential issues associated with AM ester hydrolysis and subcellular compartmentalization that can sometimes occur with AM dyes.[6]

## Core Properties of Fluo-2 Potassium Salt

A clear understanding of the physicochemical properties of Fluo-2 potassium salt is essential for its effective use in experimental design.

Property	Value	Source(s)
Formal Name	N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, pentapotassium salt	[2]
Synonyms	Fluo-2 HA (High Affinity), Fluo-2 K <sup>+</sup> Salt	[2][3]
Molecular Formula	C <sub>36</sub> H <sub>27</sub> N <sub>2</sub> O <sub>13</sub> • 5K	[2]
Molecular Weight	891.1 g/mol	[2][3]
Excitation Max.	~490 nm	[2][3]
Emission Max.	~515 nm	[2][3]
Ca <sup>2+</sup> Kd	~290 nM	[2][3]
Cell Permeability	Membrane Impermeant	[3][5]

## Solubility: Preparation of Stock Solutions

The solubility of Fluo-2 potassium salt is a critical parameter for preparing accurate and effective experimental solutions. Its salt form is specifically designed for high solubility in aqueous media.

## Primary Solvent

The recommended and primary solvent for Fluo-2 potassium salt is high-purity, sterile water or aqueous buffers (e.g., a potassium-based physiological buffer).[1][3][8] Unlike the AM ester form, which requires anhydrous DMSO for initial reconstitution, the potassium salt readily dissolves in water due to its charged carboxylate groups.

## Reconstitution Guide

Preparing a concentrated stock solution is the first step in most experimental workflows. The table below provides the volume of water required to reconstitute a specific mass of Fluo-2 potassium salt to a desired concentration.<sup>[1]</sup>

Mass of Fluo-2 K <sup>+</sup> Salt	Volume of Water for 1 mM Stock	Volume of Water for 5 mM Stock	Volume of Water for 10 mM Stock
0.1 mg	112.2 $\mu$ L	22.4 $\mu$ L	11.2 $\mu$ L
0.5 mg	561.1 $\mu$ L	112.2 $\mu$ L	56.1 $\mu$ L
1.0 mg	1.122 mL	224.4 $\mu$ L	112.2 $\mu$ L

This table is adapted from data provided by AAT Bioquest and is based on a molecular weight of 891.1 g/mol.<sup>[1]</sup>

## Storage and Stability: Preserving Indicator Integrity

Proper storage is paramount to maintain the functionality and shelf-life of Fluo-2 potassium salt. As with most fluorescent probes, it is susceptible to degradation from light, moisture, and temperature fluctuations.

### Causality of Storage Recommendations

- Freezing (< -15°C): Low temperatures slow down chemical degradation processes, preserving the compound's integrity. The standard recommendation is -20°C.<sup>[1][2][3]</sup>
- Protection from Light: The fluorophore component of Fluo-2 is susceptible to photobleaching and photodegradation. Exposure to light, even ambient lab light over extended periods, can compromise its fluorescent properties.
- Aliquoting: Dividing stock solutions into single-use aliquots is a critical practice. It prevents the damaging effects of repeated freeze-thaw cycles, which can lead to dye degradation and the introduction of moisture.<sup>[9][10]</sup>

- Desiccation (for solid form): The solid powder is hygroscopic. Absorbing moisture from the air can lead to hydrolysis and clumping, making it difficult to weigh accurately and potentially degrading the compound.

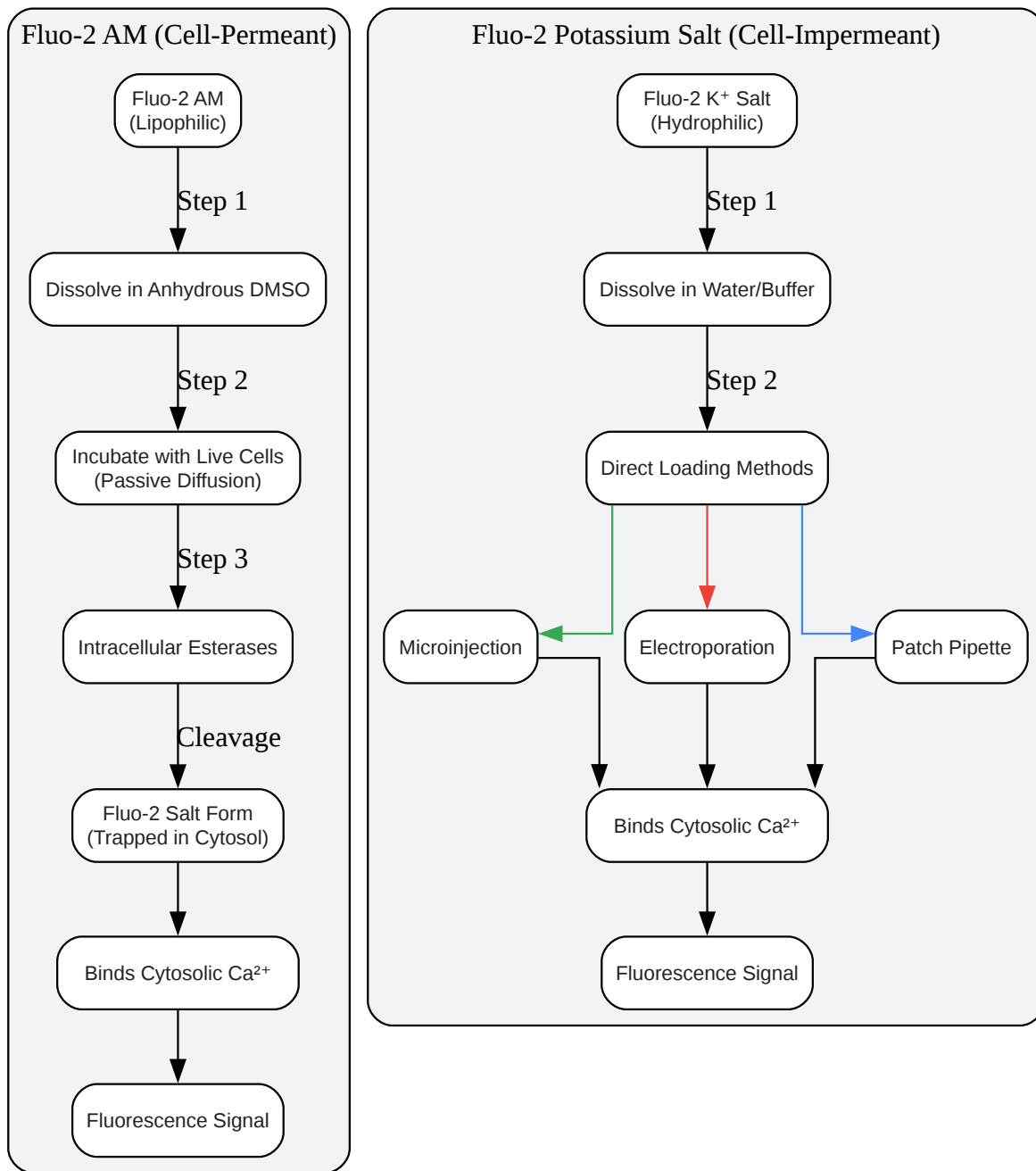
## Summary of Storage Conditions

Form	Condition	Temperature	Duration	Rationale
Solid (Powder)	Desiccated, Protected from Light	-20°C	≥ 6 months	Prevents hydrolysis and photobleaching.
Aqueous Stock Solution	Single-Use Aliquots, Protected from Light	-20°C or -80°C	≥ 6 months	Avoids repeated freeze-thaw cycles and photobleaching. <a href="#">[8]</a>

## Experimental Protocols & Methodologies

The following protocols provide a self-validating system for the preparation and use of Fluo-2 potassium salt. The causality behind each step is explained to ensure both technical accuracy and reproducibility.

## Diagram: Distinguishing Fluo-2 Forms and Applications



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Caption: Step-by-step workflow for preparing a Fluo-2 potassium salt stock solution.

## Protocol 2: Preparation of a Working Solution for Microinjection

This protocol provides a guideline for diluting the stock solution for direct loading via microinjection or a patch pipette.

Materials:

- 10 mM Fluo-2 potassium salt stock solution (from Protocol 1)
- Sterile injection/pipette buffer (e.g., a potassium-based intracellular-like solution, pH ~7.2)
- Sterile microcentrifuge tubes

Methodology:

- Thawing: Thaw a single aliquot of the 10 mM stock solution on ice, protected from light.
- Dilution: Prepare the working solution by diluting the stock solution into the desired intracellular buffer. The final concentration must be optimized empirically but typically ranges from 10  $\mu$ M to 100  $\mu$ M.
  - Example for 50  $\mu$ M: To prepare 100  $\mu$ L of a 50  $\mu$ M working solution, mix 0.5  $\mu$ L of the 10 mM stock solution with 99.5  $\mu$ L of the intracellular buffer.
- Mixing and Use: Gently vortex the working solution. For microinjection, it is advisable to centrifuge the final solution to pellet any micro-particulates that could clog the injection needle.
- Immediate Use: Use the freshly prepared working solution immediately. Do not re-freeze diluted working solutions as their stability is not guaranteed.

## References

- Fluo-2 K<sup>+</sup> Salt. ION Biosciences. [[Link](#)]
- A comparative assessment of fluo Ca<sup>2+</sup> indicators in rat ventricular myocytes. National Center for Biotechnology Information (PMC). [[Link](#)]
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